molecular formula C12H18N4O3 B1481270 tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate CAS No. 2097964-70-8

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Cat. No.: B1481270
CAS No.: 2097964-70-8
M. Wt: 266.3 g/mol
InChI Key: VVWGXDMAYABGMB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate: is a complex organic compound that features a triazole ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the formation of the triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azetidine ring is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the compound’s structure allows for modifications that can enhance its biological properties .

Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is not fully understood. it is believed that the triazole ring interacts with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-((1H-1,2,3-triazol-1-yl)methyl)benzoate
  • tert-Butyl 3-((1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Uniqueness: The presence of both the triazole and azetidine rings in tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate makes it unique.

Properties

IUPAC Name

tert-butyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGXDMAYABGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
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tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
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tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
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tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 5
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 6
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

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